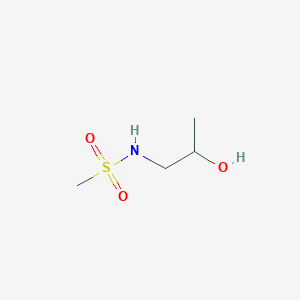
N-(2-hydroxypropyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxypropyl)methanesulfonamide is an organosulfur compound with the molecular formula C4H11NO3S. It features a sulfonamide group, which is a sulfonyl group (SO2) connected to an amine group (NH2). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
N-(2-hydroxypropyl)methanesulfonamide, also known as HPMA, is a compound that primarily targets intracellular components .
Mode of Action
This compound interacts with its targets through a process known as alkylation . The alkyl group of this compound undergoes fission and reacts within the intracellular environment . This interaction results in changes within the cell, although the specific changes depend on the particular target and the cellular context .
Biochemical Pathways
It is known that the compound can affect various cellular processes due to its ability to interact with different proteins within the cell . The downstream effects of these interactions can vary widely, depending on the specific proteins and pathways involved .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is taken up into cells via pinocytosis . Once inside the cell, the compound is cleaved by lysosomal enzymes, allowing for intratumoral drug release . The compound has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours .
Result of Action
The molecular and cellular effects of this compound’s action are complex and can vary depending on the specific cellular context. It is known that the compound can cause changes within the cell due to its interactions with various proteins . These changes can potentially lead to various downstream effects, including alterations in cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s ability to enter cells and interact with its targets can be affected by the properties of the cellular environment . Additionally, factors such as pH and temperature can potentially influence the stability and activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-hydroxypropyl)methanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with 2-amino-1-propanol. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
CH3SO2Cl+NH2CH2CH(OH)CH3→CH3SO2NHCH2CH(OH)CH3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxypropyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: 2-oxopropylmethanesulfonamide
Reduction: N-(2-hydroxypropyl)sulfinamide or N-(2-hydroxypropyl)sulfide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-hydroxypropyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: Lacks the hydroxypropyl group, making it less versatile in chemical reactions.
N-(2-hydroxyethyl)methanesulfonamide: Similar structure but with an ethyl group instead of a propyl group.
N-(2-hydroxypropyl)benzenesulfonamide: Contains a benzene ring, which alters its chemical properties and applications.
Uniqueness
N-(2-hydroxypropyl)methanesulfonamide is unique due to its combination of a hydroxypropyl group and a sulfonamide group. This structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for a variety of applications in different fields.
Properties
IUPAC Name |
N-(2-hydroxypropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-4(6)3-5-9(2,7)8/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVHDBKXHIMFKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[2-(7-Chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine](/img/structure/B2599458.png)
![2-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2599459.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2599460.png)
![8-(3,4-difluorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2599461.png)

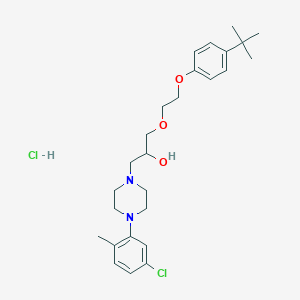

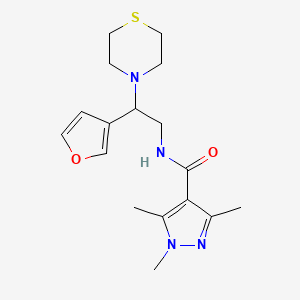
![7-cyclohexyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2599472.png)
![4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2599473.png)
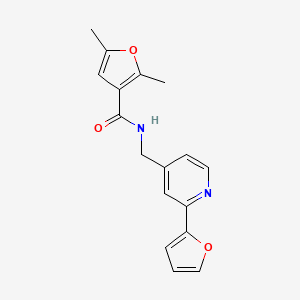
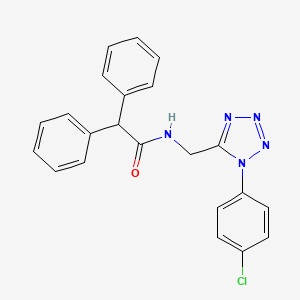
![[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B2599477.png)
